molecular formula C8H5Cl3O B1302697 2-(3,4-Dichlorophenyl)acetyl chloride CAS No. 6831-55-6

2-(3,4-Dichlorophenyl)acetyl chloride

Cat. No. B1302697
CAS RN: 6831-55-6
M. Wt: 223.5 g/mol
InChI Key: CJJURHKDGQSBLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves acylation, hydrolysis, washing, distillation, and crystallization . For instance, m-dichlorobenzene and acetic anhydride undergo acylation reaction under the effects of anhydrous aluminum trichloride .


Molecular Structure Analysis

The linear formula of “2-(3,4-Dichlorophenyl)acetyl chloride” is C8H5O1Cl3 .

Scientific Research Applications

  • Synthesis of Novel Compounds : This chemical is used in synthesizing novel compounds with potential applications. For example, it has been used in the synthesis of diarylpyrazole derivatives exhibiting fungicidal activity (Zuo Ren-bin, 2007).

  • Organophosphorus Compounds : It plays a role in the synthesis of organophosphorus compounds, which are crucial in various industrial and pharmaceutical applications (C. Yuan, Shoujun Chen, Guohong Wang, 1991).

  • Friedel-Crafts Acetylation : The compound is involved in Friedel–Crafts acetylation reactions, a key process in organic chemistry for the synthesis of various aromatic ketones (S. Csihony, Hasan Mehdi, I. Horváth, 2001).

  • Crystal Structure Analysis : It's also used in the study of crystal structures, which is crucial for understanding the properties and potential applications of new compounds (O. Peeters, D. Jamróz, N. Blaton, C. J. Ranter, 1998).

  • Acylation Reactions : It's involved in acylation reactions, a fundamental process in organic synthesis (Z. Zhang, Zhong Yang, H. Wong, Juliang Zhu, N. Meanwell, J. Kadow, Tao Wang, 2002).

  • Photodissociation Studies : This compound is used in studies of photodissociation, which is important in understanding chemical reaction dynamics and mechanisms (S. Deshmukh, W. Hess, 1994).

  • Environmental Analysis : It is also used in environmental analysis, such as in the detection of chlorophenols in water and soil samples (N. Campillo, N. Aguinaga, P. Viñas, I. López-García, M. Hernández-Córdoba, 2005).

  • UV-Induced Degradation Studies : This chemical is involved in studies related to UV-induced degradation of herbicides, contributing to understanding environmental remediation processes (S. Kundu, A. Pal, A. Dikshit, 2005).

  • Green Chemistry Applications : Its role in the development of environmentally friendly chemical processes is also significant, as seen in the acylation of resorcinol with acetic acid (G. Yadav, A. V. Joshi, 2002).

  • Photocatalyzed Degradation Studies : The compound is used in the study of TiO2 catalyzed degradation of certain chemicals, important in environmental chemistry (M. Sturini, E. Fasani, C. Prandi, A. Albini, 1997).

Safety And Hazards

This compound should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin, eyes, or clothing. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

2-(3,4-dichlorophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJURHKDGQSBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374192
Record name 2-(3,4-dichlorophenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)acetyl chloride

CAS RN

6831-55-6
Record name 2-(3,4-dichlorophenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Combine 3,4-dichlorophenyl acetic acid (9 g, 44 mmol) and dichloromethane (100 ml). Add dropwise a solution of oxalyl chloride (30 ml, 2 M, 60 mmol) in dichloromethane. Add dimethylformamide (6 drops). After 2.5 hours, evaporate in vacuo to give a residue, twice had dichloromethane and evaporate in vacuo to give the title compound which is used without further purification.
Quantity
9 g
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reactant
Reaction Step One
Quantity
30 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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solvent
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0 (± 1) mol
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100 mL
Type
solvent
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Synthesis routes and methods II

Procedure details

3,4-Dichlorophenylacetyl chloride is prepared according to the method described in Example 8, using 3,4-dichlorophenylacetic acid (2.62 g, 12.8 mmol) to give a yellow oil which is dissolved in chloroform (15 mL). This solution is refluxed for 9 hours with a solution of (±)-trans-[2-(4-morpholinyl)]cyclohexanol (2.25 g, 12.2 mmol) in chloroform (10 mL) under nitrogen. The solvent is removed in vacuo, and the residue is partitioned between 1M hydrochloric acid (75 mL) and ether (75 mL). The ether layer is separated and the aqueous is washed with more ether (2×30 mL), and then basified to pH14 by the addition of 50% sodium hydroxide solution. This is then extracted with ether (4×30 mL), and the combined ether extracts are washed with water until GC shows no unreacted aminoalcohol in the ether. The ether containing the product is then dried over sodium sulfate, and the solvent is removed to leave the crude free ester. The residue is dissolved in ether (20 mL) and treated with HCl in ether to precipitate the salt. It is washed with ether and recrystallised from hot methanol to yield the title compound.
Quantity
2.62 g
Type
reactant
Reaction Step One
[Compound]
Name
(±)-trans-[2-(4-morpholinyl)]cyclohexanol
Quantity
2.25 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
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Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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reactant
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Synthesis routes and methods IV

Procedure details

A solution of 3,4-dichlorophenylacetic acid (23.59 g, 115 mmol) in thionyl chloride (66 mL, 905 mmol) was heated at 76° C. for 2.5 h and then evaporated under reduced pressure to yield 3,4-dichlorophenylacetyl chloride. A solution of 3,4-dichlorophenylacetyl chloride in cold, dry CH2Cl2 (90 mL) was added dropwise to an ice-cold solution of 13 (26.025 g, 104 mmol) and Et3N (16 mL, 115 mmol) in dry CH2 Cl2 (150 mL) with stirring under argon and ice-cooling over 30 min. The mixture was stirred at 25° C. for 21 h before the solvent was removed under reduced pressure. The residue was then dissolved in EtOAc and washed with 3N NaOH. The organic fraction was dried (MgSO4), filtered, and evaporated to yield 43.5 g (95%) of crude product. Two crystallizations from boiling MeOH yielded 14.HCl (10.24 g, 21%): mp (14.HCl)>260° C.; [α]D25°C. +137° (c=0.2, 14.HCl:, MeOH); 1H NMR (14.HCl, DMSO-d6) δ 1.89-2.01 (m, 4H, --CH2CH2 --), δ 2.83 (s, 3H, NCH3), δ 3.15-4.19 (complex, 6H, 3 --CH2N), δ 3.85 (d, J=17 Hz, 1H, ArCH2CO), δ 3.99 (d, J=16 Hz, 1H, ArCH2 CO), δ 6.21 (m, 1H, CH), δ 7.28-7.30 (m, 1H, Cl2C6 H3 --), δ 7.56-7.57 (m, 2H, Cl2C6H3 --), δ 7.71-7.72 (m, 2H, m-NO2C6H4), δ 8.08 (s, 1H, m-NO2C6H4), δ 8.21-8.22 (m, 1H, m-NO2 C6H4). MS (FAB) m/z 436.1. Anal. (C21H23N3 O3Cl2.HCl.0.5 H2O) calcd.: C 52.35, H 5.23, N 8.72, Cl 22.08; found: C 52.18, H 5.22, N 8.58, Cl 22.00.
Quantity
23.59 g
Type
reactant
Reaction Step One
Quantity
66 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-Dichlorophenyl)acetyl chloride
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2-(3,4-Dichlorophenyl)acetyl chloride
Reactant of Route 6
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2-(3,4-Dichlorophenyl)acetyl chloride

Citations

For This Compound
29
Citations
B Martin, D Schepmann, FA Bernal, TJ Schmidt… - …, 2020 - Wiley Online Library
Racemic K ‐opioid receptor (KOR) agonist 2‐(3,4‐dichlorophenyl)‐1‐[(4aRS,8SR,8aSR)‐8‐(pyrrolidin‐1‐yl)‐3,4,4a,5,6,7,8,8a‐octahydroquinolin‐1(2H)‐yl]ethan‐1‐one ((±)‐4) was …
P Molenveld, RB des Mazery, GJ Sterk… - Bioorganic & Medicinal …, 2015 - Elsevier
All diastereoisomeric decahydroquinoxalines representing conformationally restricted analogs of κ agonists U-50,488 and GR-89,696 have been prepared. Cis/trans configured …
AH Schlesinger, EJ Prill - Journal of the American Chemical …, 1956 - ACS Publications
N-Substituted-2-chloroacetamides have shown high herbicidal activity. 2 As a continuation of the study of the relationship of structure to phytotoxicity, a large number of unreported …
Number of citations: 20 0-pubs-acs-org.brum.beds.ac.uk
H Jonas, D Aiello, D Schepmann, P Diana… - European Journal of …, 2022 - Elsevier
2-Azabicyclo[3.3.1]nonanes (morphans) with a (3,4-dichlorophenyl)acetyl group at 2-position and a pyrrolidino moiety at 8-position were designed as conformationally restricted …
S Liu, JH Xie, LX Wang, QL Zhou - … Chemie International Edition, 2007 - Wiley Online Library
Resolutely dynamic hydrogenation: A highly efficient asymmetric hydrogenation of racemic N, N-disubstituted α-aminocycloalkanones involving dynamic kinetic resolution in the …
G Tangherlini, F Börgel, D Schepmann… - …, 2020 - Wiley Online Library
κ‐Opioid receptors (KORs) play a predominant role in pain alleviation, itching skin diseases, depression and neurodegenerative disorders such as multiple sclerosis. Therefore, …
J Stefaowitz, D Schepmann, C Daniliuc… - … für Naturforschung B, 2016 - degruyter.com
The morphan system (2-azabicyclo[3.3.1]nonane) as a substructure of morphine is of major interest in medicinal chemistry. Herein, the synthesis of morphan derivatives with additional …
Y Wenker, M Soeberdt, C Daniliuc, S Ständer… - …, 2016 - pubs.rsc.org
In order to obtain novel polar κ agonists the κ-pharmacophoric ethylenediamine structural element was embedded in a rigid bicyclic scaffold. The pyridooxazine system was selected …
Number of citations: 6 0-pubs-rsc-org.brum.beds.ac.uk
WH Saunders Jr - Journal of the American Chemical Society, 1956 - ACS Publications
The reaction of 3, 3-dimethyl-l-butylamine-l-14C with nitrous acid yields an alcohol mixture which was shown to contain 57% 3, 3-dimethyl-l-butanol and 43% 2, 3-dimethyl-2-butanol. …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk
C Bourgeois, E Werfel, D Schepmann… - Bioorganic & Medicinal …, 2014 - Elsevier
Desymmetrization of the pseudochiral (2r)-configured cyclohexane-1,2,3-triamines 8 with dimethyl oxalate led to racemic aminoquinoxaline-2,3-diones 9. Selective introduction of the κ …

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